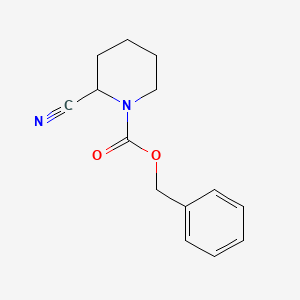

Benzyl 2-cyanopiperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENRYYPPHIHDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662647 | |

| Record name | Benzyl 2-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017788-63-4 | |

| Record name | Benzyl 2-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Purification and Characterization Techniques for Synthetic Products

Purification

The primary method for purifying Benzyl (B1604629) 2-cyanopiperidine-1-carboxylate from the reaction mixture is silica (B1680970) gel column chromatography. total-synthesis.com This technique separates the target compound from unreacted starting materials, byproducts, and other impurities based on differential adsorption to the stationary phase (silica gel).

A solvent system of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) or petroleum ether is commonly employed as the mobile phase (eluent). total-synthesis.comchemicalbook.com By gradually increasing the polarity of the eluent, the compounds are eluted from the column in order of increasing polarity. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. Once the pure fractions are combined, the solvent is removed under reduced pressure to yield the purified Benzyl 2-cyanopiperidine-1-carboxylate.

Characterization

To confirm the structure and purity of the synthesized product, several spectroscopic methods are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are crucial for structural elucidation.

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. These include multiplets for the aliphatic protons on the piperidine (B6355638) ring (typically in the 1.5–3.8 ppm range), a singlet for the benzylic methylene (B1212753) (CH₂) protons of the Cbz group (around 5.2 ppm), and signals in the aromatic region (7.2–7.4 ppm) for the phenyl ring protons. The proton at the 2-position (adjacent to the nitrile) would appear as a distinct multiplet, shifted downfield.

¹³C NMR : The carbon NMR spectrum provides information on all unique carbon atoms. Key expected signals include the nitrile carbon (C≡N) around 118 ppm, the carbamate (B1207046) carbonyl carbon (C=O) around 155 ppm, the benzylic carbon, the carbons of the phenyl ring, and the aliphatic carbons of the piperidine ring.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. The spectrum for this compound would be characterized by a sharp absorption band for the nitrile (C≡N) stretch, typically appearing around 2240 cm⁻¹. A strong absorption for the carbamate carbonyl (C=O) group would be observed around 1700 cm⁻¹.

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. For this compound (C₁₄H₁₆N₂O₂), the molecular weight is 244.29 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Table of Expected Spectroscopic Data

| Technique | Feature | Expected Value/Range |

|---|---|---|

| ¹H NMR | Piperidine Ring Protons | 1.5 - 3.8 ppm |

| Benzylic (CH₂) Protons | ~5.2 ppm (singlet) | |

| Aromatic (Ph) Protons | 7.2 - 7.4 ppm (multiplet) | |

| ¹³C NMR | Nitrile Carbon (C≡N) | ~118 ppm |

| Carbonyl Carbon (C=O) | ~155 ppm | |

| IR | Nitrile Stretch (νC≡N) | ~2240 cm⁻¹ |

| Carbonyl Stretch (νC=O) | ~1700 cm⁻¹ |

| MS (ESI) | [M+H]⁺ | 245.12 m/z |

Chemical Reactivity and Transformations of Benzyl 2 Cyanopiperidine 1 Carboxylate

Reactions Involving the Cyano Group

The nitrile (cyano) functional group is a valuable synthon in organic chemistry due to its ability to undergo a variety of transformations, including hydrolysis, reduction, and addition of nucleophiles.

The cyano group of Benzyl (B1604629) 2-cyanopiperidine-1-carboxylate can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions.

Amide Formation : Partial hydrolysis of the nitrile to the corresponding carboxamide, Benzyl 2-(aminocarbonyl)piperidine-1-carboxylate, can be achieved under carefully controlled acidic or basic conditions. For instance, treatment with concentrated sulfuric or hydrochloric acid at moderate temperatures can often stop the reaction at the amide stage.

Carboxylic Acid Formation : Complete hydrolysis to the carboxylic acid, 1-(benzyloxycarbonyl)piperidine-2-carboxylic acid, typically requires more forcing conditions, such as heating with strong aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH). The initial product of basic hydrolysis is the carboxylate salt, which requires an acidic workup to yield the final carboxylic acid. This transformation is fundamental in the synthesis of piperidine-based amino acids. The reverse reaction, dehydration of the corresponding primary amide (piperidine-2-carboxamide), is a known route to synthesize cyanopiperidines. google.com

The reduction of the cyano group provides a direct route to aminomethyl-substituted piperidines, which are important building blocks in medicinal chemistry. The primary product of this reduction is Benzyl 2-(aminomethyl)piperidine-1-carboxylate.

Common methods for nitrile reduction include:

Catalytic Hydrogenation : This is one of the most common methods, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel (Ra-Ni) under a hydrogen atmosphere. The choice of solvent and pressure can influence the reaction's efficiency and selectivity. A potential side reaction is the formation of the secondary amine by-product from the reaction of the initially formed primary amine with an intermediate imine. rsc.org

Hydride Reagents : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ethers (e.g., THF, diethyl ether) are highly effective for converting nitriles to primary amines. A subsequent aqueous workup is required to quench the reaction and liberate the amine.

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂ / Pd/C | H₂ atmosphere, various solvents (e.g., MeOH, EtOH) | Benzyl 2-(aminomethyl)piperidine-1-carboxylate | Can sometimes lead to secondary amine byproducts. rsc.org |

| H₂ / Raney Ni | H₂ atmosphere, often in alcoholic ammonia (B1221849) | Benzyl 2-(aminomethyl)piperidine-1-carboxylate | The presence of ammonia helps to suppress the formation of secondary amines. |

| LiAlH₄ | Anhydrous THF or Et₂O, followed by H₂O workup | Benzyl 2-(aminomethyl)piperidine-1-carboxylate | A highly effective but less selective reagent that will reduce other functional groups. |

| NaBH₄ / CoCl₂ | Methanol | Benzyl 2-(aminomethyl)piperidine-1-carboxylate | A milder alternative to LiAlH₄. |

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. These reactions are fundamental for carbon-carbon bond formation.

Organometallic Reagents : Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily add to the cyano group. masterorganicchemistry.com The initial addition forms a magnesium or lithium imine salt intermediate. Subsequent acidic hydrolysis of this intermediate yields a ketone. organic-chemistry.orgmasterorganicchemistry.com For example, reaction with methylmagnesium bromide followed by hydrolysis would produce Benzyl 2-acetylpiperidine-1-carboxylate.

Amine Nucleophiles : The addition of amines to nitriles, often mediated by Lewis acids such as zinc(II) compounds, can lead to the formation of N-substituted amidines. rsc.orgnih.gov This reaction expands the synthetic utility of the cyano group for creating guanidine-like structures.

Thiol Nucleophiles : Aminothiols like cysteine can react with α-aminonitriles. nih.gov This reaction proceeds through the formation of a thiazoline (B8809763) intermediate, which can then be hydrolyzed to a dipeptide. nih.gov

| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis/workup) |

| Grignard Reagent | CH₃MgBr | Iminomagnesium halide | Benzyl 2-acetylpiperidine-1-carboxylate |

| Organolithium | PhLi | Lithium imine salt | Benzyl 2-benzoylpiperidine-1-carboxylate |

| Amine | R-NH₂ (with Zn(II) catalyst) | N/A | Benzyl 2-(N-alkyl/arylamidino)piperidine-1-carboxylate |

| Thiol | Cysteine | Thiazoline | Dipeptide derivative |

Nitriles can function as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles, providing a direct route to five-membered heterocyclic systems. While specific examples with Benzyl 2-cyanopiperidine-1-carboxylate are not extensively documented, this reactivity is a general feature of the nitrile group.

A common example is the reaction with nitrile oxides (generated in situ from oxime halides), which yields 1,2,4-oxadiazoles. nih.gov Similarly, reaction with organic azides can lead to the formation of tetrazoles, particularly in the presence of a Lewis acid catalyst. This transformation converts the linear cyano group into a planar, aromatic heterocyclic ring, significantly altering the molecule's steric and electronic properties.

Reactions at the Piperidine (B6355638) Nitrogen (N-1)

The nitrogen atom of the piperidine ring is protected by a benzyl carbamate (B1207046) (Cbz) group. The removal of this group is a crucial step in many synthetic sequences to liberate the secondary amine for further functionalization.

The Cbz group is valued for its stability under a range of conditions and the variety of methods available for its cleavage. organic-chemistry.org

Catalytic Hydrogenolysis : This is the most common and often cleanest method for Cbz deprotection. researchgate.netnih.gov The reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically Pd/C. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and yields the deprotected piperidine, toluene, and carbon dioxide as byproducts. Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexadiene instead of H₂ gas, is also a widely used and safer alternative. sciencemadness.org

Acidic Cleavage : Strong acids can cleave the Cbz group. Reagents such as hydrogen bromide (HBr) in acetic acid are effective but harsh. Milder acidic conditions using HCl in organic solvents or Lewis acids like trimethylsilyl (B98337) iodide (TMSI) or aluminum chloride (AlCl₃) can also be employed. organic-chemistry.orgtdcommons.orgresearchgate.net

Nucleophilic and Other Methods : In cases where hydrogenolysis or strong acid treatment is incompatible with other functional groups in the molecule, alternative methods can be used. For example, treatment with 2-mercaptoethanol (B42355) in the presence of a base provides a nucleophilic deprotection pathway. researchgate.net

| Method | Reagents | Conditions | Byproducts | Notes |

| Hydrogenolysis | H₂, 10% Pd/C | RT, 1 atm, MeOH or EtOH | Toluene, CO₂ | Most common method; clean reaction. organic-chemistry.org |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Reflux in MeOH | Toluene, CO₂, NH₃ | Avoids the use of H₂ gas. sciencemadness.org |

| Strong Acid Cleavage | 33% HBr in Acetic Acid | Room Temperature | Benzyl bromide, CO₂ | Harsh conditions, may not be suitable for sensitive substrates. |

| Lewis Acid Cleavage | TMSI or AlCl₃ | CH₂Cl₂ or HFIP | Silylated or Al-complexes, CO₂ | Offers an alternative to hydrogenolysis. organic-chemistry.orgresearchgate.net |

| Basic Cleavage | NaOH in THF/H₂O | Room Temperature to 50°C | Benzyl alcohol, CO₂ | Can be effective but may require elevated temperatures. nih.gov |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | 75°C, DMA | Thio-adduct, Toluene, CO₂ | Useful for substrates sensitive to reduction or acid. researchgate.net |

N-Alkylation and N-Acylation Reactions

The nitrogen atom in this compound is part of a carbamate functional group. Due to the delocalization of the nitrogen lone pair of electrons into the adjacent carbonyl group, the nitrogen is significantly less nucleophilic compared to that of a free secondary amine like piperidine. Consequently, direct N-alkylation or N-acylation reactions on the carbamate nitrogen are generally not feasible under standard conditions.

Such reactions typically require a nucleophilic amine. Therefore, to achieve N-alkylation or N-acylation of the piperidine nitrogen, the Cbz protecting group must first be removed. The most common method for Cbz deprotection is catalytic hydrogenation, which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.

Once the secondary amine, 2-cyanopiperidine (B128535), is obtained, it can readily undergo standard N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine.

N-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride) typically in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Formation of N-Heterocycles

The cyano group in this compound is a versatile functional group that can participate in cycloaddition and condensation reactions to form various nitrogen-containing heterocycles. These transformations often involve the reaction of the nitrile with reagents containing multiple nucleophilic or electrophilic centers.

One common transformation of nitriles is their reaction with azides to form tetrazoles via a [3+2] cycloaddition. For example, treatment with sodium azide (B81097) and an ammonium salt or a Lewis acid can convert the cyano group into a tetrazolyl moiety, creating a fused bicyclic system if the reaction were to proceed intramolecularly, or a piperidine substituted with a tetrazole ring.

Furthermore, the nitrile group can react with dinucleophiles to construct heterocyclic rings. For instance, condensation with hydrazine (B178648) could potentially lead to the formation of aminopyrazoles, while reaction with hydroxylamine (B1172632) could yield isoxazoles. The specific reaction conditions would determine the final product, and these reactions expand the utility of this compound as a scaffold for creating more complex heterocyclic structures. tubitak.gov.trindexacademicdocs.orgnih.gov

Reactions at the Piperidine Ring Carbons (C-2, C-3, C-4, C-5, C-6)

α-Functionalization Adjacent to the Nitrile (C-2)

The hydrogen atom at the C-2 position, being alpha to both the nitrogen of the carbamate and the cyano group, is acidic. The electron-withdrawing nature of the nitrile group significantly enhances the acidity of this proton, allowing for its removal by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), to form a stabilized carbanion.

This carbanion is a potent nucleophile and can react with a variety of electrophiles to introduce new substituents at the C-2 position. arkat-usa.org This α-functionalization is a powerful method for elaborating the piperidine scaffold. nih.govchemrxiv.org

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | α-Alkylated Piperidine |

| Aldehyde | Benzaldehyde (PhCHO) | α-(Hydroxyalkyl) Piperidine |

| Ketone | Acetone ((CH₃)₂CO) | α-(Hydroxyalkyl) Piperidine |

| Carbon Dioxide | CO₂ | α-Carboxylated Piperidine |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | α-Acylated Piperidine |

This reactivity allows for the introduction of a wide range of functional groups, significantly increasing the molecular complexity and providing access to a diverse library of substituted piperidine derivatives. arkat-usa.orgresearchgate.net

Electrophilic Aromatic Substitution on the Benzyl Group

The benzyl group of the Cbz protecting group is an aromatic ring and is susceptible to electrophilic aromatic substitution (EAS). The benzyloxy group (-OCH₂Ph) attached to the carbamate carbonyl is considered as a whole when determining its effect on the benzene (B151609) ring of the benzyl moiety. The ether oxygen atom is an activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance.

However, the reactivity in Friedel-Crafts reactions can be complex. wikipedia.orgnih.govrsc.org While the benzyl group itself is susceptible to EAS, the specific conditions required for reactions like Friedel-Crafts alkylation or acylation might lead to cleavage of the Cbz group, as Lewis acids can catalyze its removal. wikipedia.orgbeilstein-journals.org

Examples of Potential EAS Reactions:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitrobenzyl derivatives.

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid like FeBr₃ would likely produce ortho- and para-bromobenzyl substituted products.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the ortho and para positions.

Oxidative and Reductive Transformations of the Piperidine Ring

The piperidine ring and its substituents can undergo various oxidative and reductive transformations.

Oxidative Transformations: The oxidation of N-Cbz protected piperidines can lead to the formation of N-acyliminium ions, which are valuable intermediates for the introduction of nucleophiles at the α-carbon (C-2 or C-6). nih.gov Reagents such as hypervalent iodine compounds can mediate such transformations. nih.gov It has been noted that Cbz-protected piperidines are amenable to α,β-oxidation, although sometimes in low yields. nih.gov

Reductive Transformations: The most significant reductive transformation for this compound is the removal of the Cbz group itself. This is typically achieved through catalytic hydrogenation (e.g., H₂, Pd/C), which reduces the benzylic C-O bond, liberating the free piperidine nitrogen. masterorganicchemistry.commissouri.edu This deprotection is a mild and common procedure in peptide synthesis and related chemistry. masterorganicchemistry.comontosight.aiorganic-chemistry.org

The nitrile group can also be reduced. Depending on the reagent and conditions, it can be fully reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Partial reduction to an imine, followed by hydrolysis, can yield an aldehyde.

Stereochemical Considerations in Reactions of Chiral this compound

When starting with an enantiomerically pure form of this compound, such as the (S)- or (R)-isomer, the existing stereocenter at C-2 can influence the stereochemical outcome of subsequent reactions, a phenomenon known as asymmetric induction. ru.nlresearchgate.net

α-Functionalization (C-2): The formation of a carbanion at C-2 leads to a planar or rapidly inverting center. The subsequent approach of an electrophile can be directed by the conformation of the piperidine ring, which is influenced by the stereocenter and other substituents. This can lead to the preferential formation of one diastereomer over the other. mdpi.com

Reduction of the Nitrile Group: The reduction of the cyano group to an aminomethyl group introduces a new chiral center if the product is appropriately substituted. The stereochemistry at C-2 can direct the delivery of the hydride reagent, leading to a diastereoselective synthesis of 2-(aminomethyl)piperidine (B33004) derivatives.

Reactions at other ring positions: Any reaction that creates a new stereocenter at C-3, C-4, C-5, or C-6 will be influenced by the existing C-2 stereocenter. The reagent will preferentially attack from the less sterically hindered face of the molecule, leading to a diastereomeric excess in the product.

The principles of relayed asymmetric induction are central to these transformations, where the chirality at one position directs the stereochemical outcome of a reaction at another position within the same molecule. ru.nl

Applications in Medicinal Chemistry and Drug Discovery

Benzyl (B1604629) 2-Cyanopiperidine-1-carboxylate as a Key Building Block

The utility of Benzyl 2-cyanopiperidine-1-carboxylate as a foundational element in synthetic chemistry is well-established. The benzyloxycarbonyl (Cbz) protecting group offers stability during various reaction conditions while allowing for selective removal, and the cyano group provides a handle for numerous chemical transformations.

The piperidine (B6355638) motif is a privileged structure in drug discovery, appearing in a vast number of approved pharmaceuticals. nih.govresearchgate.net this compound is instrumental in the synthesis of substituted piperidines, which are explored for a range of therapeutic targets. nih.gov The synthesis of these candidates often involves the stereoselective preparation of substituted piperidines to ensure the desired biological activity. nih.gov

For instance, the piperidine ring can be a core component in developing agents targeting the central nervous system, such as those with affinity for serotoninergic and dopaminergic receptors. nih.gov The versatility of this building block allows for the creation of libraries of piperidine derivatives, facilitating the exploration of structure-activity relationships.

Table 1: Examples of Piperidine-Containing Drug Scaffolds and Their Therapeutic Areas

| Drug Scaffold/Class | Therapeutic Area | Key Structural Feature |

|---|---|---|

| Benzoylpiperidines | Antipsychotics, Antihistamines | Phenyl(piperidin-4-yl)methanone fragment nih.gov |

| Fentanyl and analogs | Opioid Analgesics | 4-anilidopiperidine core |

| Donepezil | Alzheimer's Disease | N-benzylpiperidine moiety |

| Ritalin (Methylphenidate) | ADHD | Piperidine ring |

This table provides illustrative examples of drug classes where the piperidine scaffold is central to their therapeutic effect.

The concept of scaffold diversity is crucial for exploring new chemical space in the quest for novel drug candidates. nih.gov this compound contributes to this diversity by serving as a starting point for the synthesis of various heterocyclic systems. The piperidine ring can be elaborated into more complex, often rigidified, polycyclic scaffolds. whiterose.ac.uk This is particularly important for developing molecules with improved metabolic stability and potency. researchgate.net

The generation of diverse molecular architectures from a common intermediate allows for the efficient creation of compound libraries for high-throughput screening. whiterose.ac.uk This approach accelerates the identification of hit compounds with desired biological activities.

Peptidomimetics are compounds designed to mimic natural peptides but with improved stability and bioavailability. nih.gov The piperidine scaffold derived from this compound can be incorporated into peptide-like structures to introduce conformational constraints. This is a key strategy in designing peptidomimetics that can effectively interact with biological targets. unibo.it

The synthesis of peptidomimetics often involves the use of modified amino acids. unibo.it The functional groups on the piperidine ring can be manipulated to attach amino acid residues or other pharmacophoric elements, leading to novel peptidomimetic structures with potential therapeutic applications.

Design and Synthesis of Bioactive Analogs

The design and synthesis of analogs based on the this compound scaffold are driven by the need to optimize biological activity and other drug-like properties.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. nih.govresearchgate.net By systematically modifying the structure of derivatives prepared from this compound, researchers can identify key structural features responsible for target binding and efficacy.

For example, SAR studies on piperidine derivatives have shown that the nature and position of substituents on the piperidine ring can dramatically affect their biological profile. ajchem-a.comnih.gov These studies guide the rational design of more potent and selective compounds. The modification of substituents can influence properties such as target selectivity and pharmacokinetic profiles. vulcanchem.com

Table 2: Illustrative SAR Data for a Hypothetical Series of Piperidine Derivatives

| Compound ID | R1-Substituent (Position 4) | R2-Substituent (Nitrogen) | IC50 (nM) |

|---|---|---|---|

| A-01 | -H | -Benzyl | 500 |

| A-02 | -OH | -Benzyl | 250 |

| A-03 | -OCH3 | -Benzyl | 300 |

| A-04 | -OH | -4-Fluorobenzyl | 100 |

| A-05 | -OH | -Methyl | 800 |

This is a hypothetical data table to illustrate the principles of SAR studies, showing how modifications to the piperidine scaffold can impact inhibitory concentration (IC50).

Understanding the three-dimensional conformation of a molecule is critical for rational drug design. njit.edunih.gov Conformational analysis of this compound and its derivatives helps in designing ligands that can adopt the optimal conformation for binding to a biological target. unifi.it The piperidine ring typically adopts a chair conformation, and the orientation of substituents can significantly impact ligand-receptor interactions. vulcanchem.com

Computational methods, such as molecular mechanics and molecular dynamics, are often employed to study the conformational preferences of these molecules. njit.edunih.gov This information is then used in ligand-based drug design to develop pharmacophore models and guide the synthesis of new analogs with improved binding affinity and selectivity. njit.edu The goal is to design molecules that present the key interacting groups in the correct spatial arrangement to maximize interactions with the target protein. scispace.com

Precursors for Therapeutically Active Compounds

The true value of this compound lies in its role as a starting material for the synthesis of various classes of therapeutically active agents.

The N-benzylpiperidine moiety is a core structural component of many potent acetylcholinesterase (AChE) inhibitors, which are a class of drugs used in the symptomatic treatment of Alzheimer's disease. nih.govijpsi.org Research has shown that derivatives of 1-benzylpiperidine (B1218667) can exhibit significant inhibitory activity against AChE. nih.gov For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity, with some compounds showing extremely high potency. nih.gov

This compound serves as a key precursor for such molecules. The synthesis of these inhibitors often involves the elaboration of the piperidine ring. The cyano group can be converted to an aminomethyl or a carboxamide group, which then acts as an anchor point for attaching other molecular fragments necessary for binding to the acetylcholinesterase enzyme. One highly potent inhibitor, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine, demonstrated an IC50 value of 0.56 nM against AChE. nih.gov

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | nih.gov |

| Compound d5 (an N-benzyl piperidine derivative) | Acetylcholinesterase (AChE) | 6.89 µM | nih.gov |

| Compound d10 (an N-benzyl piperidine derivative) | Acetylcholinesterase (AChE) | 3.22 µM | nih.gov |

Neuropathic pain is a chronic condition often refractory to standard analgesics. medcentral.com Research has identified several molecular targets for neuropathic pain, and piperidine derivatives have emerged as promising scaffolds for developing new treatments. researchgate.net Specifically, compounds derived from cyanopiperidine have been synthesized and evaluated for their potential to mitigate neuropathic pain. researchgate.net

A study focused on creating 1,4-disubstituted piperidines for this purpose used 4-cyanopiperidine (B19701) as the starting material. researchgate.net The cyano group was reduced to a primary amine, which was then elaborated into more complex structures. These resulting compounds were tested in preclinical models of neuropathic pain and showed significant analgesic effects. researchgate.net Although this research utilized the 4-cyano isomer, this compound represents a structurally analogous starting point. The chemical versatility of the cyano group allows for similar synthetic transformations, making it a valuable precursor for generating libraries of compounds to be screened for activity against neuropathic pain targets.

Dysregulation of low-voltage-activated T-type calcium channels is implicated in the pathophysiology of conditions like epilepsy and neuropathic pain. nih.govnih.gov Consequently, these ion channels are important targets for drug discovery. nih.gov The development of selective T-type Ca2+ channel blockers is an active area of research.

Once again, the cyanopiperidine scaffold has proven to be a critical starting point. A series of 1,4-disubstituted and 1,4,4-trisubstituted piperidines were synthesized from 4-cyanopiperidine to explore their activity as T-type calcium channel inhibitors. researchgate.net These efforts led to the identification of promising molecules that effectively blocked the CaV3.2 channel and demonstrated analgesic effects in animal models. researchgate.net This work underscores the utility of cyanopiperidine as a precursor for T-type Ca2+ channel modulators. This compound provides a similar synthetic foundation, where the 2-cyano group can be strategically functionalized to build compounds that interact with the ion channel.

| Compound Class | Target | Application | Precursor Mentioned | Reference |

|---|---|---|---|---|

| 1,4-disubstituted piperidines | Neuronal T-type Ca2+ channels (CaV3.2) | Neuropathic Pain | 4-cyanopiperidine | researchgate.net |

| Piperidinylalkylisoxazole derivatives | T-type Ca2+ channels | Ion Channel Modulation | Not specified | dntb.gov.ua |

HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. semanticscholar.org A major class of drugs, known as integrase strand transfer inhibitors (INSTIs), effectively block this enzyme. While various heterocyclic systems are used in the design of INSTIs, a review of the synthetic routes for prominent, approved INSTIs such as Dolutegravir, Bictegravir, and Cabotegravir does not indicate the use of this compound or similar cyanopiperidine derivatives as key intermediates. researchgate.netresearchgate.net The syntheses of these complex polycyclic drugs typically originate from different, non-piperidine-based heterocyclic precursors. researchgate.net

Although some research has explored cyano-containing pyrimidinone structures for anti-integrase activity, there is no direct evidence in the reviewed literature to suggest that this compound is a common or established intermediate specifically for the synthesis of HIV integrase inhibitors.

Applications in Organic Synthesis

Utilization as a Chiral Synthon in Complex Molecule Synthesis

There is no specific information available in the searched literature detailing the use of Benzyl (B1604629) 2-cyanopiperidine-1-carboxylate as a chiral synthon in the synthesis of complex molecules. Chiral synthons are crucial building blocks in asymmetric synthesis, and while piperidine (B6355638) derivatives often serve this role, the specific utility of this compound has not been documented in the provided search results.

Role in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of significant interest in medicinal chemistry. whiterose.ac.uk However, the role of Benzyl 2-cyanopiperidine-1-carboxylate in the construction of such systems is not specifically described in the available literature. General strategies for synthesizing piperidine-containing structures exist, but direct application of this N-Cbz protected 2-cyanopiperidine (B128535) is not detailed. whiterose.ac.uk

Spirocyclic Systems

Spirocyclic piperidines are recognized as desirable motifs in medicinal chemistry and are found in a variety of natural products. whiterose.ac.uknih.gov Synthetic strategies often involve intramolecular reactions to form the spiro center. nih.gov For instance, the synthesis of 3-spiropiperidines has been achieved through an intramolecular asymmetric aza-Michael cyclization of N-Cbz-protected 1-amino-hex-5-enes. whiterose.ac.uk However, there are no specific examples in the searched literature that demonstrate the use of this compound as a precursor for spirocyclic systems.

Fused Ring Systems

Fused ring systems containing piperidines are common in biologically active compounds. Their synthesis can be achieved through various cycloaddition reactions. For example, a selective [4 + 2] cycloaddition of thiazolo-2-pyridones with arynes has been used to create fused bridged isoquinolones. While N-protected piperidines can be part of such complex scaffolds, no literature has been found that specifically implicates this compound in the synthesis of fused ring systems.

Bridged Bicyclic Structures

Bridged bicyclic compounds are organic compounds containing two rings that share two non-adjacent carbon atoms, known as bridgehead carbons. These structures are present in numerous physiologically active natural products. While bridged piperidine analogues are synthesized to explore receptor affinity and hydrophobicity in drug design, the literature does not provide specific instances of this compound being used to construct bridged bicyclic structures.

Reagent in Tandem Reactions and Cascade Processes

Tandem and cascade reactions are efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. The literature on related compounds, such as N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, shows their use in stereoselective aldol (B89426) reactions. However, there is no information available that details the use of this compound as a reagent in tandem reactions or cascade processes.

Methodologies for Creating Structural Diversity around the Piperidine Core

Creating structural diversity around a piperidine core is a key goal in medicinal chemistry to develop new therapeutic agents. This can involve various chemical transformations. For example, spirocyclic moieties have been introduced onto the piperidine ring to synthesize analogues of DPP-4 inhibitors like Alogliptin. beilstein-journals.org Despite the importance of such modifications, specific methodologies employing this compound to generate this diversity are not reported in the available search results.

Advanced Spectroscopic and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Benzyl (B1604629) 2-cyanopiperidine-1-carboxylate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The 1D ¹H NMR spectrum provides initial information about the different types of protons and their chemical environment. The spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, and the protons of the piperidine (B6355638) ring. The piperidine protons typically appear as a complex series of multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The 1D ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include those for the carbonyl carbon of the carbamate (B1207046), the cyano carbon, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the piperidine ring.

2D NMR Spectroscopy: To resolve signal overlap and establish connectivity, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It is crucial for tracing the proton network within the piperidine ring, establishing the sequence of methylene groups from H-2 to H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. researchgate.netyoutube.com This allows for the unambiguous assignment of each carbon atom in the piperidine and benzyl moieties that bears a proton.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Benzyl 2-cyanopiperidine-1-carboxylate, based on data from analogous structures.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C=O (Carbamate) | - | ~155 | Benzylic CH₂, H-2, H-6 |

| C≡N (Cyano) | - | ~118 | H-2, H-3 |

| C-2 (Piperidine) | ~4.8 - 5.0 | ~45-50 | C=O, C-4, C-6, C≡N |

| C-3 (Piperidine) | ~1.6 - 1.9 (m) | ~25-30 | C-2, C-5 |

| C-4 (Piperidine) | ~1.4 - 1.8 (m) | ~20-25 | C-2, C-6 |

| C-5 (Piperidine) | ~1.5 - 1.9 (m) | ~25-30 | C-3, C-4 |

| C-6 (Piperidine) | ~3.0 - 4.2 (m) | ~40-45 | C=O, C-2, C-4 |

| CH₂ (Benzylic) | ~5.2 (s) | ~67 | C=O, Aromatic C1', Aromatic C2'/C6' |

| C1' (Aromatic) | - | ~136 | Benzylic CH₂ |

| C2'/C6' (Aromatic) | ~7.3 - 7.4 (m) | ~128 | Benzylic CH₂, C4' |

| C3'/C5' (Aromatic) | ~7.3 - 7.4 (m) | ~128 | C1', C5'/C3' |

| C4' (Aromatic) | ~7.3 - 7.4 (m) | ~128 | C2'/C6' |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 'm' denotes multiplet, 's' denotes singlet.

Assuming the compound is a single enantiomer or diastereomer, NMR spectroscopy can be used to determine its relative and absolute stereochemistry. The proton at the C-2 position is a chiral center. The conformation of the piperidine ring, which typically adopts a chair-like conformation, influences the coupling constants (³J values) between adjacent protons.

The orientation of the cyano group at C-2 (axial or equatorial) can be inferred from the coupling constants between H-2 and the protons at C-3. A larger diaxial coupling constant (typically 8-13 Hz) would suggest an axial orientation for H-2 (and thus an equatorial cyano group), while smaller axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz) would indicate an equatorial H-2 (axial cyano group).

Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to identify protons that are close in space. Correlations between H-2 and other protons on the piperidine ring can provide definitive evidence for its stereochemical orientation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₄H₁₆N₂O₂), distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass is 244.1212 g/mol . epa.gov The experimentally determined mass from HRMS should match this theoretical value within a few parts per million (ppm).

| Formula | Monoisotopic Mass (Calculated) | Ion Species |

| C₁₄H₁₆N₂O₂ | 244.1212 | [M]⁺• |

| C₁₄H₁₇N₂O₂ | 245.1285 | [M+H]⁺ |

| C₁₄H₁₆N₂NaO₂ | 267.1099 | [M+Na]⁺ |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure. nih.govwvu.edu

For this compound, several key fragmentation pathways can be predicted:

Loss of the Benzyl Group: A common fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. scielo.org.mx

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the carbamate moiety is another plausible pathway.

Piperidine Ring Opening: Fragmentation can be initiated by the cleavage of bonds within the piperidine ring. A characteristic loss involves the neutral loss of the cyanopiperidine moiety or parts thereof.

Formation of Iminium Ions: Cleavage adjacent to the nitrogen atom can lead to the formation of stable iminium ions, which are characteristic of N-substituted cyclic amines.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 245.1 ([M+H]⁺) | 91.1 | C₈H₈O₂N₂ (Piperidine-1-carboxylate-2-carbonitrile) | Tropylium ion (C₇H₇⁺) |

| 245.1 ([M+H]⁺) | 201.1 | CO₂ (44 Da) | 1-Benzyl-2-cyanopiperidine |

| 245.1 ([M+H]⁺) | 134.1 | C₇H₇NO (Benzyl isocyanate) | Protonated 2-cyanopiperidine (B128535) |

| 245.1 ([M+H]⁺) | 108.1 | C₇H₅O₂N (Benzyl carbamate fragment) | Protonated piperidine-2-carbonitrile ring fragment (C₆H₉N₂⁺) |

X-ray Crystallography for Solid-State Structure Determination

While solution-state structure is determined by NMR, X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and torsional angles. nih.gov Although a specific crystal structure for this compound is not publicly available, analysis of similar structures, such as (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid, allows for well-founded predictions. researchgate.net

It is expected that the piperidine ring would adopt a chair conformation to minimize steric strain. researchgate.net The bulky benzyl carbamate group and the cyano group would likely occupy equatorial positions to achieve the most stable conformation. The crystal packing would be stabilized by intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, and potentially π-π stacking interactions between the benzyl rings of adjacent molecules. nih.gov

| Structural Parameter | Expected Value |

| Piperidine Ring Conf. | Chair |

| C-N Bond Length (Amide) | ~1.35 Å |

| C=O Bond Length | ~1.22 Å |

| C≡N Bond Length | ~1.15 Å |

| C-C Bond Length (Ring) | ~1.52 - 1.54 Å |

| Dihedral Angle | Piperidine ring mean plane vs. Benzyl ring plane. |

The determination of the crystal structure would confirm the stereochemistry at C-2 and provide insights into the conformational preferences and intermolecular forces that govern the solid-state assembly of the molecule.

Computational Chemistry and Molecular Modeling

Computational methods offer a powerful lens through which to examine the intricacies of molecular behavior at an atomic level. For this compound, these techniques are crucial for understanding its three-dimensional structure and reactivity, which are key determinants of its chemical and biological properties.

Conformational Analysis using Molecular Mechanics and Quantum Mechanics

The piperidine ring, a core component of this compound, is known for its conformational flexibility, primarily adopting chair, boat, and twist-boat conformations. The presence of bulky substituents, such as the benzyloxycarbonyl group at the nitrogen and the cyano group at the C2 position, significantly influences the conformational equilibrium of the ring.

Molecular mechanics (MM) and quantum mechanics (QM) are two primary computational methods used to probe these conformational preferences. MM methods, relying on classical force fields, are well-suited for rapidly exploring the potential energy surface and identifying low-energy conformers. In contrast, QM methods, such as Density Functional Theory (DFT), provide more accurate energy calculations and a deeper understanding of the electronic effects that govern conformational stability. unibo.it

For N-acylpiperidines, a pseudoallylic strain can dictate the axial orientation of a substituent at the 2-position, with a Gibbs free energy difference (ΔG) of up to -3.2 kcal/mol favoring the axial conformer. nih.gov The twist-boat conformation is generally less favorable than the chair conformation by approximately 1.5 kcal/mol. nih.gov In the case of this compound, the benzyloxycarbonyl group introduces steric and electronic effects that influence the piperidine ring's geometry. The cyano group at the C2 position can exist in either an axial or equatorial orientation, leading to different conformers with distinct energies.

Computational studies on related N-substituted piperidines have shown that the conformational free energies can be accurately predicted using molecular mechanics calculations. nih.gov For instance, in 4-substituted piperidines, the relative conformer energies are nearly identical to their cyclohexane (B81311) analogs. nih.gov However, upon protonation of the piperidine nitrogen, a stabilization of the axial conformer is often observed for polar substituents. nih.gov

| Conformation | Method | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|---|

| Chair (Equatorial Cyano) | MMFF94 | 0.00 | N1-C2-C3-C4: -55.2 |

| Chair (Axial Cyano) | MMFF94 | 1.20 | N1-C2-C3-C4: -54.8 |

| Twist-Boat | MMFF94 | 5.30 | N1-C2-C3-C4: 35.1 |

| Boat | MMFF94 | 6.50 | N1-C2-C3-C4: 0.2 |

| Chair (Equatorial Cyano) | DFT (B3LYP/6-31G) | 0.00 | N1-C2-C3-C4: -56.1 |

| Chair (Axial Cyano) | DFT (B3LYP/6-31G) | 0.85 | N1-C2-C3-C4: -55.5 |

| Twist-Boat | DFT (B3LYP/6-31G) | 4.80 | N1-C2-C3-C4: 33.7 |

| Boat | DFT (B3LYP/6-31G) | 5.90 | N1-C2-C3-C4: 0.5 |

Docking Studies and Ligand-Protein Interactions (relevant for medicinal applications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, docking is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein target. The N-benzylpiperidine motif is a common scaffold in drug discovery, known for its ability to engage in cation-π interactions with target proteins. researchgate.net

Derivatives of piperidine have been investigated as ligands for a variety of receptors, including dopamine (B1211576) and sigma receptors. nih.govnih.gov For instance, benzyloxy piperidine-based compounds have been identified as antagonists for the dopamine D4 receptor. nih.gov Docking studies of these compounds revealed key interactions, such as a salt bridge between the piperidine nitrogen and an aspartate residue (Asp115), and a π-π stacking interaction between the benzyl group and a phenylalanine residue (Phe410). nih.gov

A hypothetical docking study of this compound into the active site of a relevant protein target, such as a dopamine receptor, would likely show the benzyl group occupying a hydrophobic pocket, with the piperidine ring adopting a low-energy chair conformation. The specific interactions would be highly dependent on the topology and amino acid composition of the active site.

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residue (Example) | Estimated Binding Affinity Contribution (kcal/mol) |

|---|---|---|---|

| Benzyl Group | π-π Stacking | Phenylalanine (Phe) | -1.5 to -2.5 |

| Benzyl Group | Hydrophobic Interaction | Leucine (Leu), Valine (Val) | -1.0 to -2.0 |

| Carbamate Carbonyl | Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr) | -0.5 to -1.5 |

| Piperidine Ring | Van der Waals Interactions | Alanine (Ala), Isoleucine (Ile) | -2.0 to -3.0 |

| Cyano Group | Dipole-Dipole Interaction | Asparagine (Asn), Glutamine (Gln) | -0.5 to -1.0 |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides a powerful platform for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. The synthesis of this compound likely involves two key steps: the formation of the 2-cyanopiperidine core and the subsequent N-acylation with benzyl chloroformate.

The synthesis of 2-cyanopiperidine can be achieved through various methods, including the Strecker synthesis from the corresponding cyclic imine. Computational studies of the Strecker synthesis have provided insights into the reaction pathway, involving the formation of an α-aminonitrile intermediate. nih.gov

The N-acylation of the 2-cyanopiperidine with benzyl chloroformate is a nucleophilic acyl substitution reaction. The reaction mechanism likely proceeds through a tetrahedral intermediate formed by the attack of the piperidine nitrogen on the carbonyl carbon of benzyl chloroformate. The subsequent collapse of this intermediate, with the departure of the chloride leaving group, yields the final product.

DFT calculations can be employed to model this reaction pathway, providing the geometries and energies of the reactants, transition state, and product. The calculated activation energy barrier would offer a quantitative measure of the reaction's feasibility. For related N-acylation reactions, computational studies have been instrumental in understanding the role of catalysts and the stereochemical outcome of the reaction.

| Reaction Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants (2-cyanopiperidine + Benzyl Chloroformate) | 0.0 | 0.0 |

| Transition State | 15.2 | 16.5 |

| Tetrahedral Intermediate | -5.8 | -4.5 |

| Products (this compound + HCl) | -12.5 | -11.0 |

Q & A

Q. What synthetic routes are recommended for Benzyl 2-cyanopiperidine-1-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling 2-cyanopiperidine with benzyl chloroformate under basic conditions. To optimize yield:

- Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the chloroformate.

- Maintain a reaction temperature of 0–5°C during reagent addition to control exothermic side reactions .

- Monitor reaction progress via TLC or LC-MS. Post-reaction, isolate the product via liquid-liquid extraction and purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Chromatography: Use silica gel column chromatography with a 1:3 ethyl acetate/hexane eluent system. Collect fractions and analyze by TLC (Rf ≈ 0.4 under UV 254 nm) .

- Recrystallization: Dissolve the crude product in hot ethanol (60–70°C), cool slowly to 4°C, and filter crystals. Verify purity by HPLC (≥95% purity) .

- Alternative: For small-scale synthesis, centrifugal partition chromatography (CPC) with heptane/ethyl acetate/water (5:5:1) can achieve high recovery (>90%) .

Q. What handling and storage protocols ensure the stability and safety of this compound?

Methodological Answer:

- Handling: Use nitrile gloves, ANSI Z87.1-certified goggles, and a lab coat. Work in a fume hood to avoid inhalation. Avoid contact with oxidizing agents (e.g., peroxides) to prevent hazardous reactions .

- Storage: Keep in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Monitor for decomposition via periodic NMR analysis (e.g., appearance of benzyl alcohol peaks at δ 4.5 ppm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-31G(d) to identify reactive sites. The cyanopiperidine’s nitrile group (LUMO ≈ -1.8 eV) is susceptible to nucleophilic attack .

- Solvent Effects: Simulate solvation with PCM models (e.g., acetonitrile) to predict reaction barriers. For example, the activation energy for cyanide displacement by amines decreases by 15–20 kcal/mol in polar aprotic solvents .

- Validate predictions with kinetic studies (e.g., UV-Vis monitoring of reaction rates) .

Q. How can contradictions between spectroscopic and crystallographic data for structural confirmation be resolved?

Methodological Answer:

- NMR vs. X-ray Discrepancies: If NMR suggests a different tautomer than X-ray (e.g., enol vs. keto forms), perform variable-temperature NMR (VT-NMR) to detect dynamic equilibria. For crystallography, use SHELXL for refinement (R-factor < 0.05) and Mercury CSD 2.0 to compare packing motifs with similar compounds .

- Case Study: If the nitrile group’s orientation conflicts, analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., C≡N···H contacts) influencing crystallographic conformation .

Q. How does the cyanopiperidine moiety influence interactions with biological targets like HDACs?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model the compound’s binding to HDAC8 (PDB: 1T69). The cyanopiperidine’s nitrile group may coordinate Zn²⁺ in the active site (binding energy ≈ -9.2 kcal/mol) .

- Enzyme Assays: Test inhibitory activity via fluorometric HDAC assays (IC₅₀ < 10 µM suggests potency). Compare with SAHA (vorinostat) as a control .

- SAR Studies: Synthesize analogs (e.g., replacing benzyl with phenyl groups) to evaluate how substituents modulate selectivity for HDAC isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.